![molecular formula C21H20N4O5S B6541726 N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide CAS No. 1058197-93-5](/img/structure/B6541726.png)
N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is 440.11544092 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mucoprotective Effects in Intestinal Mucositis
Background: Intestinal mucositis (IM) is a common side effect of cancer treatment, characterized by ulceration, mucosal damage, diarrhea, and impaired intestinal functions. Chemotherapy and radiation therapy often lead to IM, impacting patients’ quality of life and treatment outcomes .
Applications::- Mucoprotective Potential : N-(4-{2-[4-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide (B8) has demonstrated mucoprotective effects against methotrexate (MTX)-induced IM in mice. B8 mitigated diarrhea, weight loss, and villus atrophy, while enhancing feed intake and survival rate. It also reduced oxidative stress markers and downregulated pro-inflammatory cytokines, making it a potential adjunct in chemotherapy .
Inhibition of Monoamine Oxidase (MAO) Enzymes
Background: Monoamine oxidase (MAO) enzymes play a crucial role in neurotransmitter metabolism. Inhibiting these enzymes can have therapeutic implications for neurological and psychiatric disorders .
Applications::- MAO-A and MAO-B Inhibition : B8 derivatives (specifically compounds 3o and 3s) exhibit potent inhibitory activity against MAO-A and MAO-B. These compounds could be explored further for their potential in treating conditions related to neurotransmitter imbalances .
Antimicrobial and Anticancer Drug Resistance
Background: Pathogens and cancer cells often develop resistance to existing antimicrobial and anticancer drugs. Novel compounds are sought to combat this challenge .
Applications::- Pharmacological Activities : Newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, including B8, have been studied for their pharmacological activities. These compounds may contribute to overcoming drug resistance in both antimicrobial and anticancer therapies .
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14-3-5-16(6-4-14)19-11-21(28)25(13-22-19)12-20(27)23-17-7-9-18(10-8-17)31(29,30)24-15(2)26/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZFZCLDCOYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.